molecular formula C10H20O B8535135 1-Ethylcyclooctanol

1-Ethylcyclooctanol

Cat. No. B8535135
M. Wt: 156.26 g/mol
InChI Key: CBSXPBHHBUBDBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethylcyclooctanol is a useful research compound. Its molecular formula is C10H20O and its molecular weight is 156.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethylcyclooctanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethylcyclooctanol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-Ethylcyclooctanol

Molecular Formula

C10H20O

Molecular Weight

156.26 g/mol

IUPAC Name

1-ethylcyclooctan-1-ol

InChI

InChI=1S/C10H20O/c1-2-10(11)8-6-4-3-5-7-9-10/h11H,2-9H2,1H3

InChI Key

CBSXPBHHBUBDBE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCCCCCC1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a 1000-mL 3-necked round bottom flask equipped with a 500-mL pressure equalizing addition funnel, a nitrogen inlet with thermocouple and an overhead stirrer was added 100 g (0.79 mol) of cyclooctanone dissolved in 250 mL of dry tetrahydrofuran. The addition funnel was charged with 290 mL (0.869 mol, 10% excess) of ethyl magnesium bromide (2.0M solution in ether) which was then added to the cooled ketone over 2 hours. Stirring was continued at room temperature overnight followed by 8 hours at reflux. Excess Grignard reagent was discharged by the cautious addition of 100 mL of saturated sodium bicarbonate solution. The resulting suspension was filtered through a bed of Celite, the filtrate diluted with 500 mL of ether and the combined organics washed several times with saturated sodium bicarbonate, once with brine and then dried for 1 hr over anhydrous magnesium sulfate. Filtration and removal of the solvent at reduced pressure resulted in a light-colored oil which was distilled twice from Na2CO3 through a base-washed 15 cm Vigreux (bp 65° C.@1 mmHg) to yield 39 g (32%) of the title alcohol as a clear, colorless oil.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
290 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
reactant
Reaction Step Four
Quantity
250 mL
Type
solvent
Reaction Step Five
Yield
32%

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